1-Butyl-2-methylpyridinium iodide
Overview
Description
1-Butyl-2-methylpyridinium iodide is a pyridinium-based ionic liquid. It is known for its unique properties such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances. The molecular formula of this compound is C10H16IN, and it has a molecular weight of 277.15 g/mol . This compound is often used in various chemical processes due to its ionic nature and stability.
Mechanism of Action
Mode of Action
It’s important to note that the interaction of a compound with its targets can lead to a variety of changes, including alterations in cellular processes, enzymatic activity, or gene expression .
Biochemical Pathways
It’s known that the compound can be used to prepare host-guest inclusion complexes of α- and β-cyclodextrins in an aqueous medium .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
It’s known that the compound can be used as a halogen source in the preparation of bismuth oxyhalide semiconductors for photocatalysis applications .
Preparation Methods
1-Butyl-2-methylpyridinium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 2-methylpyridine with 1-iodobutane. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
In industrial production, the synthesis of this compound may involve more efficient and scalable methods. These methods can include continuous flow processes and the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1-Butyl-2-methylpyridinium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a phase-transfer catalyst.
Common reagents used in these reactions include halides, organometallic compounds, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Butyl-2-methylpyridinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions. Its ionic nature makes it suitable for use in green chemistry applications.
Biology: It can be used in the extraction and purification of biomolecules due to its ability to dissolve a wide range of substances.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a medium for pharmaceutical reactions.
Industry: It is used in electrochemical applications, such as in the development of batteries and capacitors.
Comparison with Similar Compounds
1-Butyl-2-methylpyridinium iodide can be compared with other pyridinium-based ionic liquids such as:
1-Butyl-4-methylpyridinium iodide: Similar in structure but with the methyl group at a different position, affecting its physical and chemical properties.
2-Chloro-1-methylpyridinium iodide:
1,2-Dimethylpyridinium iodide: Another similar compound with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of thermal stability, solubility, and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-butyl-2-methylpyridin-1-ium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.HI/c1-3-4-8-11-9-6-5-7-10(11)2;/h5-7,9H,3-4,8H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZPHDBEGOJTRL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049214 | |
Record name | 1-Butyl-2-methylpyridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13311-31-4 | |
Record name | N-Butyl-2-methylpyridinium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-2-methylpyridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BUTYL-2-METHYLPYRIDINIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZE5ELR984 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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